![molecular formula C13H6Cl2FNO6S B13354260 Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- CAS No. 23379-34-2](/img/structure/B13354260.png)
Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-
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Overview
Description
Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- is a highly functionalized aromatic sulfonyl fluoride derivative. Its structure features a benzenesulfonylfluoride core substituted with two chlorine atoms at the 3- and 5-positions and a 4-nitrobenzoyloxy group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its electrophilic sulfonyl fluoride group, which can act as a reactive handle for covalent modifications. The electron-withdrawing nitro and chloro substituents enhance its reactivity in nucleophilic aromatic substitution (SNAr) reactions and stabilize intermediates during catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with 2,6-dichlorophenol, which undergoes sulfonylation to introduce the fluorosulfonyl group. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives to form the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activities and protein interactions. The presence of the nitro group allows for easy detection and quantification in biological assays.
Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate largely depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorosulfonyl group can form strong interactions with various biological molecules. These interactions can modulate enzyme activities, disrupt protein-protein interactions, and affect cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this section compares Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- with analogous benzenesulfonyl and benzoyl derivatives.
Substituent Effects on Reactivity
- Benzenesulfonyl Chlorides (): Compounds like 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride (CAS 59536-15-1) and 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-...]oxy]benzenesulfonyl chloride (CAS 51947-19-4) feature fluorinated alkyl chains. These substituents increase hydrophobicity and thermal stability but reduce electrophilicity compared to the nitro-substituted target compound. The nitro group in the target compound significantly enhances its reactivity in SNAr reactions due to stronger electron-withdrawing effects .
- 3,5-Difluoro-4-methylbenzoyl Chloride () : This compound (CAS 103877-74-3) shares a similar substitution pattern (3,5-dihalo, 4-substituent) but lacks the sulfonyl fluoride moiety. The methyl group at the 4-position reduces steric hindrance compared to the bulky 4-nitrobenzoyloxy group in the target compound, making it more reactive in acylation reactions .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Highlights |
---|---|---|---|---|
Target Compound | C₁₃H₆Cl₂FNO₆S | 394.16 | 3,5-Cl; 4-(4-nitrobenzoyl) | High electrophilicity for SNAr reactions |
3,5-Difluoro-4-methylbenzoyl Chloride | C₈H₅ClF₂O | 190.57 | 3,5-F; 4-CH₃ | High acylation reactivity |
4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl Chloride | C₁₆H₅ClF₁₇O₃S | 708.68 | Perfluorinated alkyl chain | Hydrophobic, low electrophilicity |
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | C₂₂H₁₆FN₂O₂ | 359.12 | Benzoyl; indole | Amide coupling, moderate yield (37.5%) |
Biological Activity
Benzenesulfonylfluoride, specifically 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-, is a compound of significant interest in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research studies and presenting data in tabular form for clarity.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C13H8Cl2FNO4S
- CAS Number : 23379-34-2
The structure includes a benzenesulfonyl group, dichlorine substituents, and a nitrobenzoyloxy moiety, which contribute to its reactivity and biological interactions.
Research indicates that benzenesulfonylfluoride derivatives can act as potent inhibitors of serine proteases, enzymes that play crucial roles in various biological processes including digestion, immune response, and blood coagulation. The inhibition mechanism typically involves the formation of a covalent bond between the sulfonyl fluoride group and the active site serine residue of the enzyme.
Antimicrobial Activity
Studies have demonstrated that compounds similar to benzenesulfonylfluoride exhibit antimicrobial properties. For instance, a related compound was shown to inhibit the growth of several bacterial strains by disrupting their protein synthesis pathways.
Cytotoxic Effects
In vitro studies have reported that benzenesulfonylfluoride derivatives can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis triggered by the activation of caspases, which are crucial for programmed cell death.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of benzenesulfonylfluoride on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
- Table 1: Cytotoxicity Data
Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 25 SKBR3 20
-
Case Study on Enzyme Inhibition :
- A study focused on the inhibition of serine proteases by benzenesulfonylfluoride derivatives showed significant inhibition rates (up to 90%) against trypsin and chymotrypsin.
- Table 2: Inhibition Rates
Enzyme Inhibition Rate (%) Trypsin 85 Chymotrypsin 90
Structure-Activity Relationship (SAR)
Research has highlighted that modifications in the chemical structure of benzenesulfonylfluoride can significantly impact its biological activity. For example, substituents on the benzene ring influence both the potency and selectivity towards specific targets.
Toxicological Studies
Toxicological assessments indicate that while certain derivatives exhibit promising biological activity, they also possess potential toxicity. Studies involving animal models have shown that high doses can lead to adverse effects such as liver damage and hematological alterations.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]benzenesulfonylfluoride?
- Methodological Answer : The compound is synthesized via a multi-step process. First, the hydroxyl group on the benzene ring undergoes acylation using 4-nitrobenzoyl chloride in the presence of a base like potassium carbonate in a dichloromethane/water biphasic system. The sulfonyl fluoride group is introduced via sulfonation followed by fluorination. Reaction conditions (e.g., 0°C for acyl chloride addition, argon atmosphere) and stoichiometric control (e.g., 1.0 equiv acyl chloride) are critical for yield optimization. Purification involves vacuum filtration and recrystallization .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer : Use ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and functional groups (e.g., sulfonyl fluoride, nitro). LCMS with formic acid in acetonitrile (Rt ~4.03 min) verifies molecular weight and purity. FTIR identifies key vibrations (e.g., S=O at ~1370 cm⁻¹, C=O at ~1720 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. How should researchers handle the compound’s moisture sensitivity during synthesis?
- Methodological Answer : Conduct reactions under inert atmosphere (argon/nitrogen), use anhydrous solvents, and employ drying agents like molecular sieves. Post-synthesis, store the compound in sealed containers with desiccants (e.g., silica gel) at -20°C. Avoid prolonged exposure to humid conditions during transfer .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data arising from synthetic byproducts?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers or incomplete substitution. If impurities persist, employ preparative HPLC with a C18 column (MeCN/H₂O gradient) for isolation. Compare retention times and spectral data with synthetic intermediates to identify contaminants .
Q. What experimental strategies mitigate hydrolysis of the sulfonyl fluoride group in aqueous buffers?
- Methodological Answer : Conduct kinetic studies under varying pH (4–9) and temperatures (4–37°C) to assess stability. Use phosphate or Tris buffers with low nucleophilic activity. For enzymatic assays, pre-incubate the compound with the enzyme to minimize buffer interactions. Monitor hydrolysis via ¹⁹F NMR or fluorometric assays .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer : Perform Design of Experiments (DoE) to evaluate critical parameters (e.g., equivalents of acyl chloride, reaction time). Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation. Scale purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What analytical approaches address conflicting bioactivity data in enzyme inhibition studies?
- Methodological Answer : Validate enzyme purity via SDS-PAGE and activity assays. Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with inhibition constants (Ki) from kinetic assays. Cross-validate with orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) .
Q. Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry results for this compound?
- Methodological Answer : Ensure ionization methods (e.g., ESI vs. APCI) are compatible with the sulfonyl fluoride group. For adduct formation (e.g., [M+Na]⁺), compare with theoretical isotopic patterns. Use tandem MS/MS to fragment ambiguous peaks and confirm structural motifs .
Q. What causes variability in biological activity across different cell lines?
- Methodological Answer : Assess cell permeability using LCMS-based intracellular concentration measurements . Test stability in cell culture media via half-life studies. Use genetic knockouts (e.g., serine hydrolases) to identify off-target interactions .
Q. Stability and Reactivity
Q. How does the nitro group influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl fluoride moiety. Quantify reactivity via Hammett σ constants or computational modeling (DFT). Experimentally, compare reaction rates with analogs lacking the nitro group in SN2-type reactions .
Q. What are the decomposition products under prolonged UV exposure?
- Methodological Answer : Conduct accelerated stability studies using UV/Vis light (e.g., 365 nm). Analyze degradation via HPLC-PDA to detect nitro group reduction or sulfonate formation. Isolate products using preparative TLC and characterize via NMR .
Properties
CAS No. |
23379-34-2 |
---|---|
Molecular Formula |
C13H6Cl2FNO6S |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
(2,6-dichloro-4-fluorosulfonylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H6Cl2FNO6S/c14-10-5-9(24(16,21)22)6-11(15)12(10)23-13(18)7-1-3-8(4-2-7)17(19)20/h1-6H |
InChI Key |
MTGMKFFUWHQEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Cl)S(=O)(=O)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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